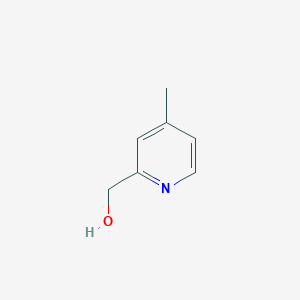

(4-Methylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYDTSHOQKECQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489464 | |

| Record name | (4-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42508-74-7 | |

| Record name | 4-Methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42508-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Methylpyridin-2-yl)methanol CAS number and properties

Technical Guide: (4-Methylpyridin-2-yl)methanol

An In-depth Profile for Medicinal Chemistry and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the field of drug development who utilize pyridine scaffolds in the synthesis of novel chemical entities. This document details the compound's physicochemical properties, synthesis methodologies, analytical characterization, applications, and essential safety protocols, grounding all information in authoritative references.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative featuring both a methyl and a hydroxymethyl group. These functional groups provide versatile handles for further chemical modification, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Core Data

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 42508-74-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₉NO | [1][2][6][7] |

| Molecular Weight | 123.15 g/mol | [1][6][8] |

| InChI Key | MTYDTSHOQKECQS-UHFFFAOYSA-N | [2][6][7] |

| Canonical SMILES | CC1=CC(=NC=C1)CO |[7] |

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, reaction setup, and purification. While specific experimental data such as melting and boiling points are not consistently reported across all commercial suppliers, its structure suggests it is a solid at room temperature.[2]

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid | [2] |

| Purity | Typically ≥95-98% | Commercially available purity levels.[1][2][3] |

| Solubility | Soluble in methanol and other polar organic solvents. | Expected solubility based on its polar hydroxymethyl group and pyridine ring. |

| Topological Polar Surface Area | 33.1 Ų | A computed value indicating moderate polarity.[8] |

| XlogP | 0.4 | A predicted value suggesting a degree of lipophilicity.[7] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester derivative, a fundamental transformation in organic chemistry.

Synthetic Pathway: Reduction of 4-Methylpyridine-2-carboxylic Acid

A prevalent and reliable method involves the reduction of 4-methylpyridine-2-carboxylic acid or its corresponding ester. The choice of reducing agent is critical; strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxyl group without affecting the aromatic pyridine ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard laboratory procedures for LiAlH₄ reductions and should be performed with strict adherence to safety guidelines.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of Precursor: A solution of methyl 2-aminoisonicotinate (or a similar precursor) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.[9] The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is brought to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).[9]

-

Quenching: The reaction is cooled to 0°C, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[10]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 3: Representative ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3-8.4 | d | 1H | H6 (proton adjacent to N) |

| ~7.0-7.1 | s | 1H | H3 (proton between functional groups) |

| ~6.9-7.0 | d | 1H | H5 (proton adjacent to methyl group) |

| ~4.6-4.7 | s | 2H | -CH₂OH |

| ~3.5-4.5 | br s | 1H | -OH |

| ~2.3-2.4 | s | 3H | -CH₃ |

Note: Predicted shifts are based on standard chemical shift values for substituted pyridines. Actual values may vary depending on the solvent and instrument.[9][11]

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ in ESI-MS would be observed at m/z 124.1.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The pyridine ring is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The hydroxymethyl and methyl groups on this specific isomer offer distinct points for diversification.

The compound is a precursor for various therapeutic candidates, including enzyme inhibitors and receptor antagonists.[12][13] For instance, the hydroxymethyl group can be oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, enabling the construction of more elaborate structures.

Caption: Role as an intermediate in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed or inhaled.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [8] |

| H315 | Causes skin irritation. | [8][14] | |

| H319 | Causes serious eye irritation. | [8][14] | |

| H335 | May cause respiratory irritation. | [8][14] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14][15] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14][15] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Avoid dust formation and accumulation.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

Keep away from strong oxidizing agents and sources of ignition.[14][16]

Conclusion

This compound, identified by CAS number 42508-74-7, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its defined structure, coupled with the reactivity of its functional groups, provides a reliable platform for the development of novel pharmaceutical agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

- Synblock. (4-Methyl-pyridin-2-yl)-methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuAcvsvOfDxGTIrwG7rIrMLmiDT0lFPfAol8GK8Mfb1jGDLcwLzFZ_75ufy1PeY6OZggKdVu8RBATbnah0A26wrcy15KbMgh7cUpOWbmKb3FtzKxqApDlI_i_4p_uvSl-QfswsUXpUSfToS0k=]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJrVD-ngq-VRO9y0kL6koTVnPLV92nkrXxXEcO9VdC_gbRTk88OUxetb0y48D38MtOIC3PdwEX9rTcmwC6wBcH1bXr-WFFLva8LkVPSPWEjjMn9gS04q0ugdhQBXu-_lRgA9fEZqpzR-QlzgQ-VcriNaUjMs0zquMH3E1t0u19Js0XTQ1d]

- Suzhou Aobai Pharmaceutical. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmfJ_ACYSsocXHmnrfQ8Y_wuBiQdwzlrDBe5jGH73kwcKI_QVFeJzve3XYdnJNpE3G77GqT9Wje8epM4-VI3kSd6UqE0Fqz6vSTV3thUIZwK4-3oMe9IwGVkUSDjIHQRaZpIdTXxvAFLaSvTbTlI=]

- PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10844583]

- BLD Pharm. 42508-74-7|this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI1Nw5Pz1tWOrm-N0ro8m65ItJzSlPotxfMfSJSRuqP9lC-cLDQCXkUFgh1VspvLbbOGCZfiwsDwM--LQVBZ14f4NO4VZwxRgcZ_VhVlgj2CNmuJxXavxyRgWW116MQoG_9azP1tERQ0DBm_g=]

- Alchem Pharmtech. CAS 42508-74-7 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT0djnmmbrEWbLej-RG9AHrTpOsuWfxQNjE8zNfavryzf2zrZ8yKIuvvaiyz2vlXCE_6WgdOey4ovusSqa4MNVis5r7PU3X8gRp7OEgVAbJRwiguKeTlaNmJJaDMx3oedypk9mPVodG-tWsNpx4w==]

- AK Scientific, Inc. 4-Amino-5-methylpyridine-2-methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ31pNVF18wMGL5Kglj5fz94jlr_1t9EicMePom_jOWraqkdQ2lgFL6b0QTYPmCPJkrCl5iJ0UodXrJ98gytQ8Sos7mYNglz7wNBlCvRx-wGBXr_P03M-Zfw2S1XNRHg==]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwmIAEw3ZnbXg0IQhZ8ks3gTIawcdS7mAtu67v49DuwLVP-rWaxG7SG5mGKpIrnlrkADOmf9AnD5rEeHT2MVWGw-X5O7J6xIzPMOkjcJJ8Ls1m0Z-ZEQOzggDnlT23nTCgTefXPnD1w0Fbq5x1E-q]

- CymitQuimica. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWbHWjI0rO9yqsXP7i684DC9Du7FFTj30QVKCiBFeSZCqdrdU3LNk-jL1LhpwCd4tmw4d9rrab8kUj8awZBIKSjeN9osK8480-4xTmKy-9f04ax0H7OGP04B8d4x3KHFcIVz3PkOtvMVdlYTvAiP421QbEwn5leUyQQ==]

- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NR2HmqbOB33P9nwVQM4AjmS_Gz7y26OwUf5H10CDxEGQWE3wCLMbncAvP9fVLiWWGz5bmKVmOEnqt92VzQcp87IOF8PZyKgQjOAaiFhYwgZBX60HAWVI9M66MgUhFhnhC44TpYURSCs_Xj8XcELiUSLXcbj_6LEOrEfhoHR8YtZF_GLX9emVtlk_JB30B3uPJsVeKlQIJWrFUMXZ4vTXNFAf-YTKjT_adrwziVb0j3LZVF8yAPNRKqJ4VvG4JKpRHutRcT7KZ6f24g88uO-AFuk=]

- PubChem. (4-Methylpyridin-3-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/232487]

- PubChemLite. This compound (C7H9NO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy3bL2sIwoQY-eRqxVGQfxH9V3E7nvLGtCL9Ch9cfNNvBb6W4WtbCMENg4Oq96BR7uFULZw7-FiP-zuda81MjT6jBqwvToCJGIiUD_kObU2K-t6JokEMHT0H3Y9scqNTNBxJUvhTrwUfj_B6exDg==]

- ChemicalBook. (4-METHYLPYRIDIN-3-YL)METHANOL. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92630545_EN.htm]

- Pharmaffiliates. (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDA5H9Q_QbjeDELGxrMxINr0by8S7rcPzKkbl_fq_Qjuz1xCaxz_Q8m_OCgv9R0IUl08RKLq06Q0VeUMXJAj3jlylBzY-rZXbmbVjsGNffVW7KxJKwlmBzMzWKcn-rLU4teZA_eV4mptL1W0PX6tVvchECuKnEBzZF-BkJL0SlqEH2Yz9e3sGUDc_EmKTOuSfU-kDD2HMOTy659OKxu0wyuvZfNzFcWLD46HOTIXQC3w==]

- The Royal Society of Chemistry. Supplementary Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqjU7-M-gOuydqtKVcjKfRlEPJfFf92loj8gAj9U84b7qjt8gSJYFKKclxiPPaTlv8KCgOk-ZGsjrai6YpHwvrCid9L55ZdvjZpDj3r_uybxUcDJ7dGuXwDDAJjOfvt1HWgg0NV5vdRCDcl4kOE9ZmuQamKI5yGnY=]

- Methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPq64Tc77QHEcjV9N4aHTKoDchaUP6Lh3o6gqDHpv2PPTWI4pH-Zju9tj4ic6dx4fOeaYrqTL6sgp7oHluWkrPKAI-yLXhiH0r2PK3HvclmnSpUjDmcC7jtwZACOf0Z1rFSxnGzYbN8QQyhalb8i5Ryt-vp7sge3zN4rtWVZJoIEzN4jXfTCqMXy6kDdI=]

- ChemicalBook. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrumen-695-34-1_1hnmr.htm]

- FINETECH INDUSTRY LIMITED. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUrg-yZp3Y4d9SZ0uG9lFVkJm6RD48TY4qEnCEebOQ-X7xpHcayLRWaHeF5411qJVZnuR6w2jcuzaIz2s3qqPW_DGM1VdRE0MuiqQlFf1SyJ8VnjvPGPv0w8kTWFR_IItjwt7xU6nqBuTAxRzXuBYUjAyRMaM1_g==]

- BLDpharm. 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOzCuqRAvVMPbAre7lt-iSgYqdTMh9KOWjI75xSZbxa3MI_Vqr-2Xk4EgBkPvtS8VBP6H5kPVpt6HQZmRVU0cXUiUHZ0amw0HbSmLP4tZqmtgaFLMwFIgbKEVum9f-Xclh-9mJ-Ym_6qRa8qk=]

- Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [URL: https://www.pharmtech.

- PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/97719]

- ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. [URL: https://www.chemicalbook.

Sources

- 1. CAS 42508-74-7 | (4-Methyl-pyridin-2-yl)-methanol - Synblock [synblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [allbiopharm.com]

- 4. 42508-74-7|this compound|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | CAS: 42508-74-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 8. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. (4-METHYLPYRIDIN-3-YL)METHANOL | 4664-27-1 [chemicalbook.com]

- 11. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pharmtech.com [pharmtech.com]

- 14. aksci.com [aksci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Synthesis of (4-Methylpyridin-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-2-yl)methanol, a substituted pyridine derivative, is a pivotal building block in contemporary organic and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core functionalized with both a methyl and a hydroxymethyl group, renders it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of its chemical structure, physicochemical properties, and, most critically, detailed synthetic methodologies. We will dissect two primary, field-proven synthetic routes: the direct reduction of a carboxylic acid precursor and a two-step approach commencing with the selective oxidation of 2,4-lutidine. The causality behind experimental choices, detailed step-by-step protocols, and applications in drug discovery are elucidated to provide a holistic resource for laboratory scientists.

Part 1: Chemical Structure and Physicochemical Properties

This compound is an aromatic alcohol built upon a pyridine scaffold. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is substituted at the C4 position with a methyl group (-CH₃) and at the C2 position with a hydroxymethyl group (-CH₂OH). This arrangement influences the molecule's electronic properties, basicity, and reactivity.

Caption: Chemical structure of this compound.

The presence of the nitrogen atom makes the molecule basic, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features are crucial for its role in supramolecular chemistry and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42508-74-7 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO | [1][3][5] |

| Molecular Weight | 123.15 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | MTYDTSHOQKECQS-UHFFFAOYSA-N | [1][3][5] |

| SMILES | CC1=CC(=NC=C1)CO | [5] |

| Monoisotopic Mass | 123.06841 Da | [5] |

Part 2: Rationale for Synthesis - A Retrosynthetic Approach

To devise a logical synthesis, we can disconnect the target molecule retrospectively. The primary alcohol functionality is a key starting point for disconnection. The C-O bond of the alcohol can be traced back to the reduction of a more oxidized functional group at the same position, such as an aldehyde or a carboxylic acid (or its ester derivative). This leads to two highly plausible synthetic precursors.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights that 4-methylpyridine-2-carboxylic acid and 4-methylpyridine-2-carbaldehyde are ideal starting materials. The synthesis of these precursors, in turn, often begins from the readily available and inexpensive commodity chemical, 2,4-lutidine (2,4-dimethylpyridine).[6][7]

Part 3: Key Synthetic Methodologies

Method 1: Reduction of 4-Methylpyridine-2-carboxylic Acid

This is one of the most direct and reliable methods. The conversion of a carboxylic acid to a primary alcohol requires a powerful reducing agent capable of reducing the stable carboxyl group. Hydride reagents such as Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) are the reagents of choice for this transformation.

Causality Behind Experimental Choices:

-

Reagent Selection: Carboxylic acids are resistant to milder reducing agents like sodium borohydride (NaBH₄). LiAlH₄ and BH₃·THF are highly reactive sources of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon of the acid. A similar reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex has been reported to proceed efficiently.[8]

-

Anhydrous Conditions: LiAlH₄ and borane complexes react violently with protic solvents like water and alcohols.[9] Therefore, the reaction must be conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the reagent and ensure safety.

-

Workup Procedure: A careful, sequential workup is critical after the reaction is complete. The addition of water, followed by a base (like NaOH), is a standard procedure (Fieser workup) to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 42508-74-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS: 42508-74-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 6. 2,4-Lutidine - Wikipedia [en.wikipedia.org]

- 7. 2,4-Lutidine - (Pyridines|Pyridine and alkylpyridines):Koei Chemical Co., Ltd [koeichem.com]

- 8. (4-METHYLPYRIDIN-3-YL)METHANOL | 4664-27-1 [chemicalbook.com]

- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-2-yl)methanol

Introduction: The Chemical Context

(4-Methylpyridin-2-yl)methanol, with the chemical formula C₇H₉NO and a molecular weight of approximately 123.15 g/mol , is a member of the pyridinemethanol family.[1][2] These compounds are significant building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the hydroxyl group. The pyridine moiety can act as a ligand for metal catalysts, a hydrogen bond acceptor, and a basic center, while the methanol group allows for esterification, etherification, and other nucleophilic reactions. Understanding the precise arrangement of these functional groups is paramount for its application in targeted synthesis. Spectroscopic analysis is the cornerstone of this structural verification.

This guide will systematically detail the expected spectroscopic signature of this compound, explaining the underlying chemical principles that give rise to the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl protons.

Key Interpretive Points:

-

Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring will show three distinct signals. The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The protons at positions 3 and 5 will appear at slightly higher fields. The coupling patterns (doublets and singlets) will be crucial for definitive assignment.

-

Methylene Protons (-CH₂OH, δ ~4.7 ppm): The two protons of the hydroxymethyl group are diastereotopic and will appear as a singlet, as they are not adjacent to any other protons.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

-

Methyl Protons (-CH₃, δ ~2.4 ppm): The three protons of the methyl group will give rise to a sharp singlet.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~8.4 | d | 1H |

| H-5 | ~7.1 | d | 1H |

| H-3 | ~7.0 | s | 1H |

| -CH₂OH | ~4.7 | s | 2H |

| -OH | Variable | br s | 1H |

| -CH₃ | ~2.4 | s | 3H |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Key Interpretive Points:

-

Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring will have characteristic chemical shifts. The carbon bearing the hydroxymethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are typically the most deshielded. The carbon with the methyl group (C-4) will also have a distinct shift.

-

Methylene Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group will appear in the aliphatic region.

-

Methyl Carbon (-CH₃, δ ~21 ppm): The methyl carbon will be the most shielded carbon in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-6 | ~149 |

| C-4 | ~148 |

| C-5 | ~123 |

| C-3 | ~121 |

| -CH₂OH | ~65 |

| -CH₃ | ~21 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Key Interpretive Points:

-

O-H Stretch (3400-3200 cm⁻¹): A broad and strong absorption in this region is characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

C-H Aromatic Stretch (3100-3000 cm⁻¹): Weak to medium sharp peaks in this region correspond to the C-H bonds of the pyridine ring.

-

C-H Aliphatic Stretch (3000-2850 cm⁻¹): Medium to strong sharp peaks are expected for the C-H bonds of the methylene and methyl groups.

-

C=N and C=C Aromatic Ring Stretching (1600-1450 cm⁻¹): A series of sharp, medium to strong absorptions in this region are characteristic of the pyridine ring vibrations.

-

C-O Stretch (1260-1000 cm⁻¹): A strong, sharp peak in this region is indicative of the C-O single bond of the primary alcohol.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| C=N, C=C Stretch (Pyridine) | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1260 - 1000 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Key Interpretive Points:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 123.

-

Fragmentation: Common fragmentation pathways would involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The benzylic-like position of the hydroxymethyl group makes its cleavage a likely event, leading to a stable pyridinylmethyl cation.

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Fragment |

| 123 | [M]⁺ (Molecular Ion) |

| 122 | [M-H]⁺ |

| 106 | [M-OH]⁺ |

| 92 | [M-CH₂OH]⁺ |

Predicted data from PubChem also suggests prominent adducts in other ionization modes, such as [M+H]⁺ at m/z 124.07569 and [M+Na]⁺ at m/z 146.05763.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed. These protocols are based on standard methodologies and should be adapted to the specific instrumentation available.

NMR Spectroscopy Protocol

Caption: Step-by-step protocol for IR spectroscopy using the KBr pellet method.

Mass Spectrometry Protocol (Electron Ionization)

Caption: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, albeit predictive, spectroscopic blueprint for the compound. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of their synthesized material. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this important chemical intermediate.

References

Sources

(4-Methylpyridin-2-yl)methanol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (4-Methylpyridin-2-yl)methanol

Abstract

This compound is a pivotal pyridine-based building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the solubility characteristics and stability profile of this compound. We explore its expected behavior in various solvent systems based on its molecular structure and delineate the primary pathways of its degradation. This document furnishes detailed, field-proven experimental protocols for both quantitative solubility determination and comprehensive stability assessment through forced degradation studies, adhering to established industry standards. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.

Introduction: The Scientific Imperative

In the landscape of pharmaceutical development and chemical synthesis, the characterization of starting materials and intermediates is a foundational pillar of success. This compound (CAS No. 42508-74-7), with its substituted pyridine core, is a versatile intermediate.[1][2][3] The hydroxyl and methyl functionalities on the pyridine ring offer multiple avenues for synthetic modification, making it a valuable precursor for a range of target molecules.

However, its utility is intrinsically linked to its physical and chemical properties. Solubility dictates the choice of reaction media, purification strategies, and formulation vehicles. Stability determines appropriate storage conditions, shelf-life, and the potential impurity profile of a final product. Neglecting these parameters can lead to failed experiments, inconsistent results, and compromised product quality. This guide serves as a technical resource, synthesizing theoretical principles with practical, actionable protocols to empower researchers in their work with this important chemical entity.

Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is essential. While extensive experimental data for this specific compound is not always publicly available, its key identifiers and properties of structurally similar compounds provide a strong starting point.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Methyl-2-pyridinemethanol | N/A |

| CAS Number | 42508-74-7 | [1][2][4] |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [4] |

| Appearance | Solid (typical for pyridine alcohols) | [4] |

| Storage Temp. | 2-8°C (recommended for related pyridinemethanols) | [5] |

Solubility Profile: From Theory to Practice

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent. The molecular structure of this compound—containing a polar aromatic pyridine ring, a nitrogen atom capable of accepting hydrogen bonds, and a hydroxyl group capable of both donating and accepting hydrogen bonds—suggests a distinct solubility pattern.

Qualitative Solubility Prediction

Based on its structure, this compound is expected to exhibit good solubility in polar protic and aprotic solvents, with decreasing solubility as solvent polarity decreases.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydroxyl group readily forms hydrogen bonds with protic solvents. Studies on the related picolinic acid show very high solubility in water and moderate solubility in ethanol.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The overall molecular polarity allows for strong dipole-dipole interactions. Acetonitrile may show lower solubility compared to DMSO or DMF.[6] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF has moderate polarity and can act as a hydrogen bond acceptor.[7] |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Lower polarity limits interaction, but some solubility is expected. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The significant difference in polarity results in weak solute-solvent interactions. |

Experimental Workflow: Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative determination is necessary. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[8]

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Analytical grade solvents (e.g., water, ethanol, acetonitrile)

-

Scintillation vials with sealed caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge (optional)

-

0.22 µm syringe filters (ensure solvent compatibility, e.g., PTFE)

-

Validated HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilution: Prepare a precise dilution of the filtered sample using the mobile phase of the analytical method to bring the concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its functional groups—the hydroxymethyl group and the pyridine ring—under various environmental stresses.

Primary Degradation Pathways

Drawing parallels with related structures like 4-pyridinemethanol, the most probable degradation pathway is oxidation.[9] The pyridine ring itself is generally stable, but the hydroxymethyl substituent is susceptible to chemical transformation.

-

Oxidation: The primary alcohol (-CH₂OH) group is susceptible to oxidation, first to the corresponding aldehyde (4-methyl-2-pyridinecarboxaldehyde) and subsequently to the carboxylic acid (4-methylpicolinic acid). This can be initiated by atmospheric oxygen, trace metal catalysts, or strong oxidizing agents.[9][10]

-

Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[9] Exposure to UV or high-intensity light can provide the energy to initiate oxidation or other radical-based degradation reactions.

-

pH-Dependent Hydrolysis: While the core molecule does not have a readily hydrolyzable group like an ester or amide, extreme pH conditions can catalyze degradation. Under strongly acidic or basic conditions, the stability may be compromised.[9]

-

Thermal Stress: Elevated temperatures can accelerate all degradation reactions, particularly oxidation.[11]

Caption: The primary oxidative degradation pathway of this compound.

Experimental Workflow: Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to accelerate degradation under harsh conditions, as mandated by regulatory bodies like the ICH.[11][12] This process is essential for identifying potential degradants and developing a stability-indicating analytical method.[13][14]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade solvents (Methanol, Acetonitrile, Water)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens/water baths

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated HPLC-PDA system

Procedure:

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/methanol mixture.

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis.[9]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and collect samples at time points. Neutralize samples with an equivalent amount of acid before analysis.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, and collect samples at time points.[9]

-

Thermal Degradation:

-

Solution: Store a portion of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

-

Solid: Place the solid compound in an oven at the same temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

-

Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Assess the peak purity of the parent peak in all stressed samples.

-

Identify and quantify any significant degradation products.

-

Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a refrigerated environment (2-8°C) to minimize thermal degradation.[5]

-

Light: Keep in an amber or opaque container to protect from light and prevent photodegradation.[9]

-

Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[10]

Conclusion

This compound is a compound with moderate to high polarity, demonstrating predictable solubility in common laboratory solvents. Its primary stability liability is the oxidation of the hydroxymethyl group, a process that can be accelerated by heat, light, and certain chemical conditions. By employing the systematic and robust protocols detailed in this guide for solubility determination and forced degradation analysis, researchers can generate the critical data needed to confidently use this versatile building block in their development programs. Adherence to these methodologies will ensure consistency, support the development of stable formulations, and enable the creation of reliable analytical methods for quality control.

References

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Londesborough, M. (n.d.). Pyridine derivatives of laser borane. Retrieved from [Link]

-

ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Picoline-borane. Retrieved from [Link]

-

Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. Methanol degradation pathways as outlined in this review. A.... Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Pyridinemethanol, 98% | 586-98-1. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 42508-74-7 | this compound. Retrieved from [Link]

-

Aladdin. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). A simple and low-cost method for determination of methanol in alcoholic solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

-

MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Retrieved from [Link]

-

ARL Bio Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

Semantic Scholar. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Retrieved from [Link]

-

ResearchGate. (2025). Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Retrieved from [Link]

Sources

- 1. 42508-74-7|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | 42508-74-7 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-(Hydroxymethyl)pyridine | 586-98-1 [chemicalbook.com]

- 6. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 7. CAS 3999-38-0: 2-Picoline-borane | CymitQuimica [cymitquimica.com]

- 8. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Coordination Chemistry of (4-Methylpyridin-2-yl)methanol with Transition Metals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the coordination chemistry of (4-Methylpyridin-2-yl)methanol. We will delve into its behavior as a ligand, the synthesis and structural characterization of its transition metal complexes, and explore their potential applications in catalysis and materials science.

Introduction: The this compound Ligand

This compound, hereafter abbreviated as 4-Me-pym-OH , is a versatile N,O-bidentate ligand. Its structure, featuring a pyridine nitrogen and a primary alcohol, allows it to form stable five-membered chelate rings with transition metal ions. The strategic placement of a methyl group at the 4-position of the pyridine ring introduces subtle yet significant electronic and steric effects that influence the properties of the resulting coordination complexes.

Key Ligand Attributes:

-

Donors: It possesses a soft N-donor (pyridine) and a hard O-donor (alcohol), enabling it to coordinate effectively with a wide range of transition metals.

-

Chelation: The formation of a stable five-membered chelate ring upon coordination is a significant driving force in complex formation.

-

Electronic Effects: The electron-donating methyl group at the 4-position increases the electron density on the pyridine nitrogen, enhancing its σ-donor capability compared to the unsubstituted 2-pyridinemethanol.

-

Steric Influence: While not overly bulky, the methyl group can influence the packing of complexes in the solid state and the accessibility of the metal center.

Transition metal complexes featuring pyridine and its derivatives are of significant interest due to their diverse applications in catalysis, materials science, and medicine.[1][2] The coordination of these ligands to metal ions can create unique electronic and structural environments, leading to novel reactivity and physical properties.[1][2]

Coordination Modes of 4-Me-pym-OH

The bifunctional nature of 4-Me-pym-OH allows for several coordination modes. The ligand can act as a neutral bidentate donor or, upon deprotonation of the alcohol, as a monoanionic bidentate ligand. This versatility is key to its rich coordination chemistry.

The most common coordination mode involves the nitrogen of the pyridine ring and the oxygen of the alcohol group binding to a single metal center, forming a stable chelate. Upon deprotonation, the resulting alkoxide oxygen can also act as a bridging ligand between two metal centers.

Figure 1: Diagram illustrating the primary coordination modes of this compound.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 4-Me-pym-OH typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent like methanol or ethanol. The stoichiometry of the reactants and the choice of counter-ion can influence the final structure of the complex.

Representative Synthetic Protocol: Synthesis of a Dimeric Cobalt(II) Complex

This protocol is adapted from the successful synthesis of a related 2-methanolpyridine complex and is expected to yield the analogous [Co₂(μ-Cl)₂(4-Me-pym-OH)₄]Cl₂ complex.[3]

Objective: To synthesize a dinuclear cobalt(II) complex with 4-Me-pym-OH as a bidentate ligand and bridging chloride ions.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound (4-Me-pym-OH)

-

Methanol (reagent grade)

Procedure:

-

Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (1 mmol) in 10 mL of methanol. In a separate beaker, dissolve 4-Me-pym-OH (2 mmol) in 10 mL of methanol.

-

Reaction: Slowly add the ligand solution to the stirring solution of the cobalt salt at room temperature. A color change should be observed upon addition.

-

Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 2 hours. This provides the necessary activation energy to ensure complete complexation.

-

Crystallization: After reflux, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the resulting concentrated solution to cool slowly to room temperature.

-

Isolation: Blue crystals are expected to form over 1-3 days. Isolate the crystals by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry in vacuo.

Rationale for Experimental Choices:

-

Solvent: Methanol is an excellent choice as it readily dissolves both the cobalt salt and the pyridine-based ligand, facilitating a homogeneous reaction.[3]

-

Stoichiometry: A 1:2 metal-to-ligand ratio is used to ensure that sufficient ligand is available to coordinate to the metal centers, favoring the formation of the desired complex.[3]

-

Reflux: Heating the reaction mixture ensures that the reaction goes to completion and helps to overcome any kinetic barriers to complex formation.

Figure 2: General workflow for the synthesis and characterization of a 4-Me-pym-OH complex.

Structural and Spectroscopic Characterization

The resulting complexes can be thoroughly characterized using a suite of analytical techniques to elucidate their structure, bonding, and electronic properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. For instance, in the analogous dimeric cobalt(II) complex, [Co₂(μ-Cl)₂(mpy)₄]Cl₂ (where mpy = 2-methanolpyridine), each cobalt ion is octahedrally coordinated by two bridging chloride ions and two bidentate (N,O) mpy ligands.[3] A similar structure is anticipated for the 4-Me-pym-OH analogue.

| Parameter | Representative Value (Analog)[3] | Expected Influence of 4-Methyl Group |

| Co-N Bond Length | ~2.15 Å | Minor shortening due to increased basicity |

| Co-O Bond Length | ~2.10 Å | Minimal change |

| Co-Cl (bridging) | ~2.45 Å | Minimal change |

| N-Co-O Bite Angle | ~77° | Minor change |

| Co-Cl-Co Bridge Angle | ~95° | Minimal change |

| Table 1: Selected structural parameters for a representative Co(II) complex, based on the closely related 2-methanolpyridine analogue.[3] |

Spectroscopic Characterization

-

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand. Upon complexation, the O-H stretching vibration of the alcohol (typically a broad band around 3300-3400 cm⁻¹) is expected to shift or change in intensity. Furthermore, new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations will appear. For related copper(II) complexes with pyridinemethanol ligands, Cu-N vibrations are observed in the 412-527 cm⁻¹ range.[4]

-

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Ni²⁺ in a square planar geometry, or Co³⁺), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The signals for the pyridine and methylene protons will typically shift downfield upon coordination to the metal center. ¹³C NMR data for the free ligand 4-methylpyridine shows characteristic shifts for the pyridine carbons.[5] These would be expected to shift upon coordination.

-

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion. For example, octahedral Co(II) complexes typically exhibit d-d transitions in the visible region.[3] The spectra of copper(II) complexes can also show broad d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands.[4]

Coordination Chemistry with Specific Transition Metals

First-Row Transition Metals (Co, Ni, Cu)

Complexes of first-row transition metals with pyridyl-alcohol ligands are widely studied.

-

Cobalt(II): As discussed, Co(II) readily forms dimeric, octahedrally coordinated complexes with bridging halides.[3] These complexes are often paramagnetic.

-

Nickel(II): Ni(II) can form a variety of geometries, including octahedral and square planar.[4][6] The reaction of Ni(II) salts with pyridyl ligands in methanol can lead to the formation of mononuclear complexes where methanol itself can act as a ligand.[4]

-

Copper(II): Cu(II) complexes with pyridinemethanol ligands have been synthesized and characterized.[4][7] These often exhibit interesting magnetic properties due to spin-spin interactions in dinuclear or polynuclear structures.[4] The Jahn-Teller effect often leads to distorted geometries in Cu(II) complexes.[8]

Second and Third-Row Transition Metals (Ruthenium)

Ruthenium complexes with pyridyl-alkoxide ligands have shown significant promise in catalysis.

-

Ruthenium(II/III): The reaction of Ru₃(CO)₁₂ with pyridyl-alcohols in refluxing xylene has been shown to produce novel trinuclear ruthenium carbonyl clusters.[8][9] In these complexes, the deprotonated pyridyl-alkoxide ligand coordinates to the ruthenium centers. These complexes have demonstrated high catalytic activity for the dehydrogenative oxidation of secondary alcohols to ketones.[8][9][10] The catalytic cycle is believed to involve the cooperative action of the multiple metal centers.

Applications

Catalysis

As mentioned, ruthenium complexes of pyridyl-alkoxide ligands are effective catalysts for alcohol oxidation.[8][9][10] The ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties to facilitate the catalytic process. The bidentate nature of the ligand ensures its firm attachment to the metal cluster during the catalytic cycle.

Magnetic Materials

The ability of the deprotonated 4-Me-pym-OH ligand to bridge metal centers opens up possibilities for creating coordination polymers with interesting magnetic properties. Dinuclear copper(II) complexes with related ligands have shown antiferromagnetic interactions at room temperature.[4] Similarly, manganese(II) is known to form coordination polymers with pyridyl-based ligands that exhibit antiferromagnetic ordering at low temperatures.[3] By carefully selecting the metal ion and reaction conditions, it is possible to tune the magnetic exchange interactions within these materials.

Conclusion and Future Outlook

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis, versatile coordination modes, and the tunable electronic properties conferred by the 4-methyl substituent make it an attractive building block for the construction of functional metal complexes. While the coordination chemistry of its close analogs is well-documented, further exploration of complexes with the 4-Me-pym-OH ligand itself is warranted.

Future research should focus on the synthesis and structural characterization of a wider range of complexes, including those with precious metals like platinum and palladium, to explore their catalytic potential in cross-coupling reactions. Additionally, the investigation of lanthanide complexes with this ligand could lead to new materials with interesting photoluminescent properties. The continued study of these systems promises to yield new catalysts, functional materials, and a deeper understanding of the fundamental principles of coordination chemistry.

References

-

Zhang, X., et al. (2019). Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. New Journal of Chemistry. Available at: [Link]

-

Zhang, X., et al. (2019). Ruthenium carbonyl complexes supported by pyridine-alkoxide ligands: synthesis, structure and catalytic oxidation of secondary alcohols. New Journal of Chemistry. Available at: [Link]

-

Zhang, X., et al. (2019). Ruthenium carbonyl complexes supported by pyridine-alkoxide ligands: synthesis, structure and catalytic oxidation of secondary alcohols. Semantic Scholar. Available at: [Link]

-

Zhang, X., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in Chemistry. Available at: [Link]

-

Zhang, X., et al. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. PMC - NIH. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Single-Crystal-to-Single-Crystal Transformation in a Copper(II) Complex: Structural and Spectroscopic Insights into Methanol. ChemistrySelect. Available at: [Link]

-

Amani, S., et al. (2012). Synthesis, Spectroscopy and Magnetic Characterization of Five Dinuclear Copper(II) Complexes with 2, 3 or 4-Pyridinemethanol as the Ligand. Bull. Chem. Soc. Ethiop.. Available at: [Link]

-

Näther, C. & Jess, I. (2024). Synthesis and crystal structure of poly[ethanol(μ-4-methylpyridine N-oxide)di-μ-thiocyanato-cobalt(II)]. PMC - NIH. Available at: [Link]

-

Kanderal, F., et al. (2007). Cobalt(II) complexes of 2-methanol-, 2,6-dimethanol- and 2-ethanolpyridines: syntheses, spectroscopic, thermal and structural characterizations. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. Available at: [Link]

-

Chylewska, A., et al. (2019). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. New Journal of Chemistry. Available at: [Link]

-

SpectraBase. (2025). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Viñas, C., et al. (2012). Metallosupramolecular Chemistry of Novel Chiral closo-o-Carboranylalcohol Pyridine and Quinoline Ligands: Syntheses, Characterization, and Properties of Cobalt Complexes. Crystal Growth & Design. Available at: [Link]

-

Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

-

ResearchGate. (2011). Nickel(II) Complexes Incorporating Pyridyl, Imine and Amino Chelate Ligands. Available at: [Link]

-

Roy, M., et al. (2021). Synthesis, Characterization, and Structure of Mixed-Ligand Cobalt (II) Complex with N, O Donor Sites. MDPI. Available at: [Link]

-

SpectraBase. (2025). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Wikipedia. (2023). Transition metal pyridine complexes. Available at: [Link]

-

Gelling, A., et al. (2015). Versatile Coordination Mode of a New Pyridine-Based Ditopic Ligand with Transition Metals. Inorganic Chemistry. Available at: [Link]

-

Hasan, Z., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed. Available at: [Link]

Sources

- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 2. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Ligands from (4-Methylpyridin-2-yl)methanol

Introduction

In the landscape of modern coordination chemistry and drug development, the rational design of ligands is paramount. The starting material often dictates the synthetic possibilities and ultimate functionality of the target molecule. (4-Methylpyridin-2-yl)methanol emerges as a particularly versatile and strategic precursor for the synthesis of a diverse array of novel ligands. Its structure is deceptively simple, yet it offers a rich platform for chemical modification.

This guide provides an in-depth technical exploration of the core synthetic strategies to leverage this compound as a foundational building block. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights for researchers, medicinal chemists, and materials scientists. The focus is on creating robust, adaptable synthetic routes to novel multidentate ligands with applications spanning catalysis, materials science, and bioinorganic chemistry.

Part 1: Foundational Principles of Reactivity and Coordination

The synthetic utility of this compound stems from its bifunctional nature, housing two key reactive sites within a stable heterocyclic frame: the pyridine nitrogen and the primary alcohol.

The Dual-Functionality Core:

-

Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent Lewis base and an excellent coordination site for a vast range of metal ions.[1] The electron-donating 4-methyl group subtly increases the basicity of this nitrogen compared to its unsubstituted counterpart, enhancing its coordinating ability.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol at the 2-position is pivotal. It can act as a hydrogen bond donor, participate in coordination directly with a metal center, or, upon deprotonation, form a bridging alkoxide.[2][3] Crucially, it serves as a handle for extensive synthetic elaboration.

Inherent Bidentate Coordination:

The true strength of the this compound scaffold lies in the proximity of these two functional groups. It is pre-organized to act as a potent N,O-bidentate ligand, chelating to a metal center to form a highly stable six-membered ring.[4] This chelation effect is a powerful thermodynamic driving force in the formation of stable metal complexes. Upon deprotonation, the resulting pyridyl-alkoxide ligand can bridge multiple metal centers, facilitating the construction of polynuclear clusters and coordination polymers.[3][5]

Part 2: Core Synthetic Strategies for Ligand Elaboration

The primary alcohol is the most versatile site for modification. By converting the hydroxyl group into a better leaving group, we unlock a multitude of pathways for constructing more complex, multidentate ligand architectures.

Strategy A: Activation of the Hydroxymethyl Group via Halogenation

The conversion of the alcohol to an alkyl chloride is the cornerstone of many synthetic routes, creating a highly reactive electrophilic site for subsequent nucleophilic substitution. The reaction with thionyl chloride (SOCl₂) is a reliable and scalable method.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine [2][5]

This protocol details the conversion of the starting alcohol to its corresponding chloride, a key intermediate.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Carefully add thionyl chloride (2.0 eq) to the solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Stir the reaction mixture under reflux for 5-10 minutes.[2][5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Allow the solution to cool to room temperature and concentrate it under reduced pressure to remove excess SOCl₂ and DCM.

-

Carefully partition the resulting residue between diethyl ether and a saturated NaHCO₃ solution to neutralize residual acid.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using ethyl acetate as the eluent, to yield 2-(chloromethyl)-4-methylpyridine as the final product.[2] A reported yield for this transformation is 72.1%.[5]

Strategy B: Building Multidentate Ligands via Nucleophilic Substitution

The 2-(chloromethyl)-4-methylpyridine intermediate is primed for reaction with a wide range of nucleophiles. This strategy allows for the modular construction of ligands with varying denticity, flexibility, and electronic properties. A common and highly effective approach is the synthesis of bis(pyridylmethyl)amine (BPA) type ligands.

Protocol 2: Synthesis of a Symmetrical N,N,N-Tridentate Ligand

This protocol describes the reaction of the chlorinated intermediate with a primary amine to create a tridentate ligand, a scaffold widely used in coordination chemistry.[6]

Materials:

-

2-(Chloromethyl)-4-methylpyridine (from Protocol 1)

-

A primary amine (e.g., benzylamine, aniline, or a long-chain alkylamine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of the primary amine (1.0 eq) and a base such as K₂CO₃ (2.5 eq) in acetonitrile, add a solution of 2-(chloromethyl)-4-methylpyridine (2.1 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via silica gel column chromatography to yield the desired N,N-bis((4-methylpyridin-2-yl)methyl)amine ligand. This type of reaction is foundational for creating ligands for catalytic applications.[7]

Strategy C: Ether Linkages via Williamson Ether Synthesis

For ligands requiring more flexible or rigid spacers, the Williamson ether synthesis provides a direct route from the starting alcohol without proceeding through the halide.[8][9] This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.[10]

Protocol 3: Synthesis of a Pyridyl-Ether Ligand

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

An electrophile (e.g., benzyl bromide, 1,4-dibromobutane)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

Caution: NaH is highly reactive. Handle under an inert atmosphere (N₂ or Ar).

-

Wash the NaH (1.2 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir until hydrogen gas evolution ceases (typically 30-60 minutes).

-

Add the alkyl halide electrophile (1.1 eq) to the resulting alkoxide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter, concentrate, and purify by column chromatography to yield the ether-linked ligand.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of newly synthesized ligands.

Standard Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the disappearance of the broad O-H stretch from the starting material.

-

Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation of the ligand or its metal complexes in the solid state.

Table 1: Representative ¹H NMR Data

| Compound | δ (ppm), CH₃ | δ (ppm), CH₂ | δ (ppm), Pyridine Ring H |

| This compound | ~2.3 | ~4.6 (s) | ~7.0-8.4 |

| 2-(Chloromethyl)-4-methylpyridine[5] | 2.37 (s) | 4.72 (s) | 7.20 (d), 7.38 (s), 8.40 (d) |

| N-benzyl-N-((4-methylpyridin-2-yl)methyl)amine | ~2.3 | ~3.8 (s, N-CH₂) | ~7.0-8.4 (pyridyl), ~7.2-7.4 (phenyl) |

Part 4: Applications and Future Directions

The true value of these synthetic strategies lies in the properties and applications of the resulting ligands and their metal complexes.

-

Homogeneous Catalysis: Ligands derived from this core, particularly tridentate amine variants, are integral to designing transition metal complexes for a range of catalytic transformations, including oxidation, C-H activation, and polymerization.[6] The steric and electronic properties can be fine-tuned by modifying the substituents on the ligand backbone.

-

Materials Science: The ability of these ligands to form well-defined coordination geometries makes them excellent candidates for building blocks in Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.

-

Bioinorganic Chemistry: Pyridyl-based ligands are common in bioinorganic model complexes and can be used to develop metal-based therapeutic or diagnostic agents. The ligand scaffold can be functionalized to improve water solubility or introduce biocompatible moieties.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in ligand design. The synthetic pathways detailed in this guide—centered on the activation of the hydroxymethyl group—provide a reliable and versatile toolbox for researchers. By understanding the fundamental principles of its reactivity and applying these robust protocols, scientists can efficiently construct a vast library of novel ligands tailored for specific applications in catalysis, materials science, and medicine. The modularity of these approaches ensures that the potential for discovery remains extensive, limited only by the creativity of the synthetic chemist.

References

-

Shopov, D. Y., Sharninghausen, L. S., Sinha, S. B., Borowski, J. E., Mercado, B. Q., Brudvig, G. W., & Holland, P. L. (2017). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry, 41(15), 6709-6719. [Link]

-

Matshwele, J. T. P., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate. [Link]

-

Tejel, C., et al. (2010). Metallosupramolecular Chemistry of Novel Chiral closo-o-Carboranylalcohol Pyridine and Quinoline Ligands: Syntheses, Characterization, and Properties of Cobalt Complexes. Crystal Growth & Design, 10(11), 4817-4826. [Link]

-

Pasko, S., et al. (2019). Three new copper(II) halides with simple pyridine alcohols. ResearchGate. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

-

MySkinRecipes. (n.d.). Bis(4-methylpyridin-2-yl)amine. [Link]

-

ResearchGate. (n.d.). Pyridinyl alcohol compounds used as ligands in enantioselective additions. [Link]

-

MDPI. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. [Link]

-

Ye, B. H., & Chen, X. M. (2021). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 11(15), 9636-9662. [Link]

-

Newcastle University Theses. (n.d.). Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal complexes. [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Bis(4-methylpyridin-2-yl)amine [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

(4-Methylpyridin-2-yl)methanol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-Methylpyridin-2-yl)methanol, a substituted pyridine derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural architecture, featuring a nucleophilic primary alcohol, a coordinating pyridine nitrogen, and a reactive methyl group, offers a trifecta of functional handles for intricate molecular design. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind key synthetic transformations, present validated experimental protocols, and illustrate its utility in constructing complex molecular frameworks relevant to the pharmaceutical and materials science sectors.

Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on this ring is paramount for modulating properties such as binding affinity, solubility, and electronic behavior. This compound (Figure 1) is a particularly valuable precursor because its substituents are primed for distinct and orthogonal chemical transformations.

-